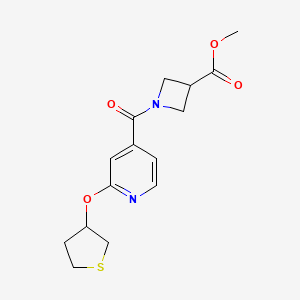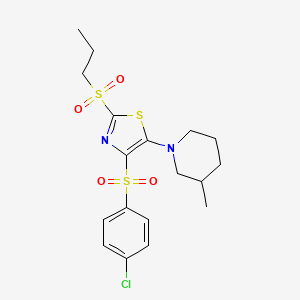
Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)azetidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)azetidine-3-carboxylate, also known as MTIP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. MTIP is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including learning and memory, attention, and cognitive function.
Scientific Research Applications
Molecular Synthesis and Structural Analysis
Research demonstrates the synthesis of molecular wires and related derivatives, showcasing the structural and optoelectronic properties critical for applications in materials science and electronics. For instance, the study by Wang et al. (2006) explores pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, highlighting their synthesis, redox properties, and potential in optoelectronics due to their stable and structurally unique characteristics (Wang et al., 2006).
Catalytic and Asymmetric Synthesis
Jain et al. (2016) discuss the enantioselective functionalization of amines via palladium-catalyzed C–H arylation, underscoring the method's significance in creating bioactive compounds and its applications in drug discovery (Jain et al., 2016).
Antioxidative and Anti-inflammatory Properties
A study by Makkar and Chakraborty (2017) on cyclic ether from Kappaphycus alvarezii reveals antioxidative and anti-inflammatory activities, suggesting the compound's therapeutic potential (Makkar & Chakraborty, 2017).
Pharmaceutical Applications and Biological Activities
The synthesis and biological evaluation of novel compounds containing related structures are extensively studied for their potential antidepressant, nootropic, and antimicrobial activities. Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones derivatives, indicating the CNS-active potential of these compounds (Thomas et al., 2016).
Properties
IUPAC Name |
methyl 1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-20-15(19)11-7-17(8-11)14(18)10-2-4-16-13(6-10)21-12-3-5-22-9-12/h2,4,6,11-12H,3,5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGXDHFYIKCUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2776843.png)
![2-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2776846.png)



![5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2776851.png)

![N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B2776855.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2776859.png)
![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide](/img/structure/B2776860.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone oxalate](/img/structure/B2776861.png)

